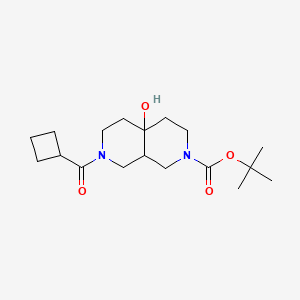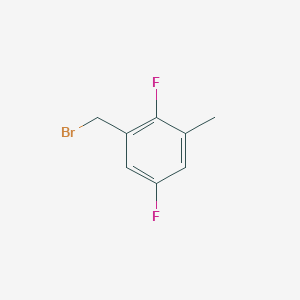
Arabinohexaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinohexaose is a type of hexose, a monosaccharide sugar, consisting of six carbon atoms and an aldehyde group. It is a component of many types of polysaccharides, including glycosaminoglycans, glycoproteins, and glycolipids. Arabinohexaose is found in many plant and animal tissues, and is an important component of the human diet. It has been studied extensively in the fields of biochemistry, physiology, and medicine, and has been found to have a variety of effects on human health.
Mécanisme D'action
The mechanism of action of arabinohexaose is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions result in the activation of enzymes involved in various metabolic processes, including the breakdown of carbohydrates and the synthesis of fatty acids.
Biochemical and Physiological Effects
Arabinohexaose has been found to have a variety of effects on human health. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. It has also been found to have a role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The use of arabinohexaose in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable under a variety of conditions. However, it is important to note that arabinohexaose can be toxic in high concentrations, and it is important to use it with caution.
Orientations Futures
Given the wide range of potential applications of arabinohexaose, there are many areas of research that could be explored in the future. These include further studies into its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies into the mechanism of action of arabinohexaose could be conducted, in order to gain a better understanding of how it works and how it can be used to improve human health. Finally, research into the potential use of arabinohexaose as a therapeutic agent in the treatment of various diseases and disorders could also be conducted.
Méthodes De Synthèse
Arabinohexaose can be synthesized in the laboratory by a variety of methods. The most common method is the reductive amination of D-glucose. In this method, D-glucose is reacted with ammonia in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of arabinohexaose, as well as other products.
Applications De Recherche Scientifique
Arabinohexaose has been studied extensively in the fields of biochemistry, physiology, and medicine. It has been found to have a variety of effects on human health, including its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSIUURRIXTJR-PNNZJLGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arabinohexaose | |
Q & A
Q1: What is the significance of arabinohexaose binding to proteins, particularly in the context of arabinanases?
A1: Arabinohexaose plays a crucial role in understanding the activity of arabinanases, enzymes that break down arabinan polysaccharides. Research shows that arabinohexaose binds strongly to arabinanase Arb43A with a binding free energy (ΔG) of -16.8 kcal/mol []. This strong binding is primarily attributed to hydrogen bonding between the hydroxyl groups of arabinohexaose and acidic amino acid residues (Glu and Asp) in the enzyme's active site []. This interaction provides insights into the enzyme's substrate specificity and catalytic mechanism.
Q2: How does the structure of arabinohexaose influence its binding affinity to arabinanases?
A2: Studies using α-(1→5)-linked L-arabinohexaose and arabinanase Arb43A reveal that the non-reducing end of arabinohexaose exhibits stronger binding (-12.6 kcal/mol) compared to the reducing end (-7.7 kcal/mol) []. This difference in binding affinity is attributed to the specific hydrogen bonding patterns formed between each end of the arabinohexaose molecule and the enzyme's active site []. These findings highlight the importance of arabinohexaose's structural features in determining its interaction with arabinanases.
Q3: Are there any specific enzymes that demonstrate high specificity towards arabinohexaose?
A3: Yes, research has identified an exo-arabinanase (Abnx) from Penicillium chrysogenum 31B that exhibits a unique specificity for arabinohexaose []. This enzyme specifically cleaves arabinobiose units from the non-reducing end of α-1,5-L-arabinan and shows the highest activity (kcat/Km) with arabinohexaose compared to other arabino-oligosaccharides []. This specific interaction makes Abnx a valuable tool for studying the structure and function of arabinan polymers.
Q4: Besides its role in understanding enzyme activity, are there other applications of arabinohexaose?
A4: Arabinohexaose has proven valuable in developing tools for arabinan research. For instance, a neoglycoprotein consisting of a heptasaccharide of (1→5)-α-L-linked-arabinosyl residues linked to bovine serum albumin was used to generate a monoclonal antibody (LM6) specific to linear chains of (1→5)-α-L-arabinan []. This antibody, capable of detecting minute quantities of arabinohexaose, is a powerful tool for localizing arabinans in plant tissues and analyzing pectin structures [].
Q5: Has the interaction between arabinohexaose and enzymes been studied using structural biology techniques?
A5: Yes, crystallographic studies have provided detailed structural insights into the binding of arabinohexaose to enzymes. For instance, the crystal structure of Cellvibrio cellulosa α-L-arabinanase in complex with arabinohexaose has been solved []. Additionally, the crystal structure of AbnE, an arabino-oligosaccharide binding protein, in complex with arabinohexaose is also available []. These structures provide invaluable information on the specific interactions between arabinohexaose and the amino acid residues within the binding sites of these proteins, furthering our understanding of substrate recognition and enzyme mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

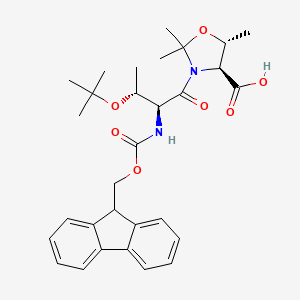

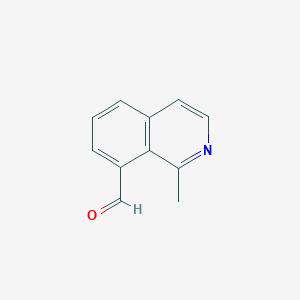
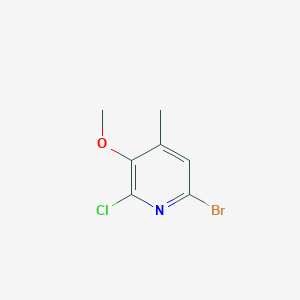
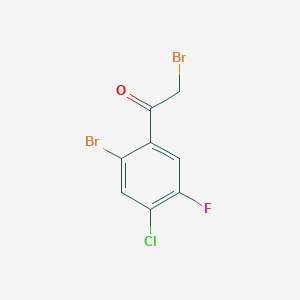
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

